![molecular formula C9H9BrO2 B098234 1-(5-Bromo-2-methoxyphenyl)ethanone CAS No. 16740-73-1](/img/structure/B98234.png)
1-(5-Bromo-2-methoxyphenyl)ethanone
Overview
Description
1-(5-Bromo-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 16740-73-1 and a molecular weight of 229.07 . It is a white to yellow solid or semi-solid or liquid at room temperature .
Synthesis Analysis
The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b .Molecular Structure Analysis
The linear formula of 1-(5-Bromo-2-methoxyphenyl)ethanone is C9H9BrO2 . The molecular structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
1-(5-Bromo-2-methoxyphenyl)ethanone is a white to yellow solid or semi-solid or liquid at room temperature . More detailed physical and chemical properties may be available in specific databases or material safety data sheets .Scientific Research Applications
Chemical Properties and Storage
“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It is a white to yellow solid or semi-solid or liquid . The compound is typically stored in a dry room at normal temperature .
Synthesis of New Ligands
This compound has been used in the synthesis of new ligands . Specifically, it has been used to synthesize “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” from “5-bromo-2-hydroxyacetophenone” and "4-bromo benzoic acid" .
Formation of Transition Metal Complexes
The synthesized “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” can form transition metal complexes . These complexes have been characterized by various methods such as 1H-NMR,13C-NMR, IR, Elemental analysis, Powder XRD, and TGA .
Antimicrobial Studies
The transition metal complexes synthesized from “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi .
Traditional Medicine
A compound similar to “1-(5-Bromo-2-methoxyphenyl)ethanone”, specifically “1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1]”, has been found in seahorse (Hippocampus kuda Bleeler), a traditional medicine in China . This compound has been shown to suppress proinflammatory responses .
Enzymatic Synthesis
“1-(5-Bromo-2-methoxyphenyl)ethanone” has been used in the bioreduction of "1-(3′-bromo-2′-methoxyphenyl)ethanone (1a)" . This process offers an attractive method to access important compounds .
Precursor for Lusutrombopag
“(S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b)”, which can be synthesized from “1-(5-Bromo-2-methoxyphenyl)ethanone”, is the key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat low platelet count due to chronic liver disease .
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPFOSTPLEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373705 | |
Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxyphenyl)ethanone | |
CAS RN |
16740-73-1 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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